Ethyl 2-(2,4,5-trimethyl-1,3-dioxolan-2-yl)acetate
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Overview
Description
Ethyl 2-(2,4,5-trimethyl-1,3-dioxolan-2-yl)acetate is an organic compound with the molecular formula C11H20O4. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,4,5-trimethyl-1,3-dioxolan-2-yl)acetate can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques, such as distillation and crystallization, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4,5-trimethyl-1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-(2,4,5-trimethyl-1,3-dioxolan-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4,5-trimethyl-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. Additionally, its ester group can undergo hydrolysis to release active intermediates that participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Ethyl-2,4,5-trimethyl-1,3-dioxolane: Lacks the ester group, resulting in different chemical properties and uses.
Uniqueness
Ethyl 2-(2,4,5-trimethyl-1,3-dioxolan-2-yl)acetate is unique due to its combination of the dioxolane ring and ester group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to act as both a protecting group and a reactive intermediate makes it valuable in various fields of research and industry .
Properties
CAS No. |
6412-85-7 |
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Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
ethyl 2-(2,4,5-trimethyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C10H18O4/c1-5-12-9(11)6-10(4)13-7(2)8(3)14-10/h7-8H,5-6H2,1-4H3 |
InChI Key |
NTXOHVUXTMVENB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(OC(C(O1)C)C)C |
Origin of Product |
United States |
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